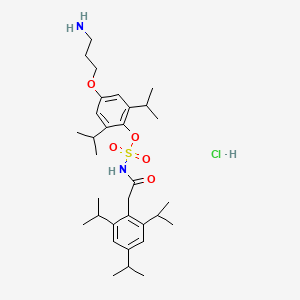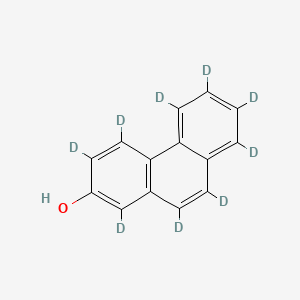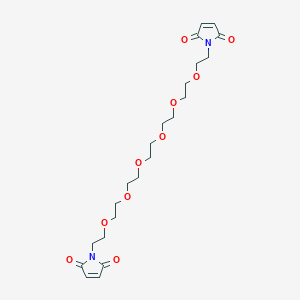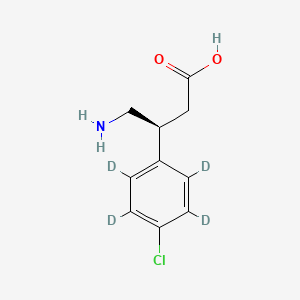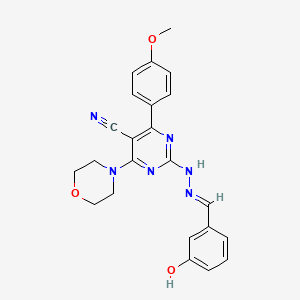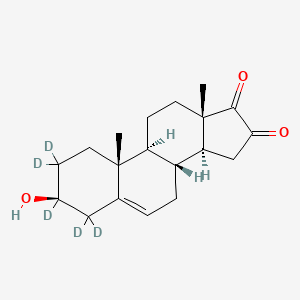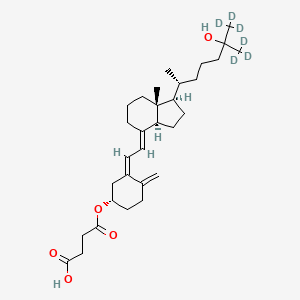
Pitavastatin acetonide t-butyl ester-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pitavastatin acetonide t-butyl ester-d5 is a deuterated derivative of Pitavastatin acetonide t-butyl ester. It is a synthetic compound used primarily in scientific research. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various analytical and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pitavastatin acetonide t-butyl ester-d5 involves multiple steps, starting from the base compound Pitavastatin. The process typically includes the introduction of deuterium atoms at specific positions to create the deuterated derivative. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
Pitavastatin acetonide t-butyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Pitavastatin acetonide t-butyl ester-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Pitavastatin and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of Pitavastatin acetonide t-butyl ester-d5 is similar to that of Pitavastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is involved in the synthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol and other lipids in the blood.
相似化合物的比较
Similar Compounds
Pitavastatin: The base compound from which Pitavastatin acetonide t-butyl ester-d5 is derived.
Atorvastatin: Another statin used to lower cholesterol levels.
Rosuvastatin: A statin with similar lipid-lowering effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for more precise analytical measurements, making it a valuable tool in scientific studies.
属性
分子式 |
C33H39NO4 |
|---|---|
分子量 |
518.7 g/mol |
IUPAC 名称 |
tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(E)-2-[4-(4-methylphenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]ethenyl]-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C33H39NO4/c1-21-11-13-22(14-12-21)30-26-9-7-8-10-28(26)34-31(23-15-16-23)27(30)18-17-24-19-25(37-33(5,6)36-24)20-29(35)38-32(2,3)4/h7-14,17-18,23-25H,15-16,19-20H2,1-6H3/b18-17+/t24-,25-/m1/s1/i15D2,16D2,23D |
InChI 键 |
XIWDSLQJJMVOQZ-IYXZUUDSSA-N |
手性 SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)C)([2H])[2H])[2H] |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C4CC4)C=CC5CC(OC(O5)(C)C)CC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

